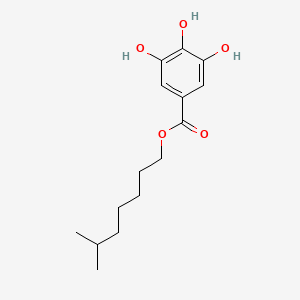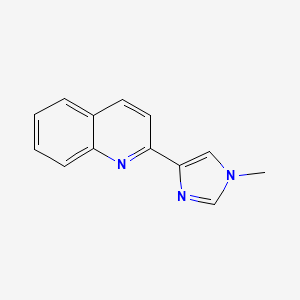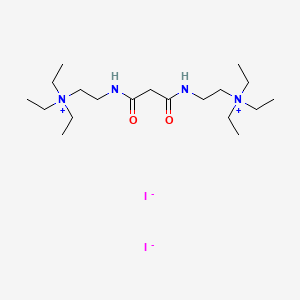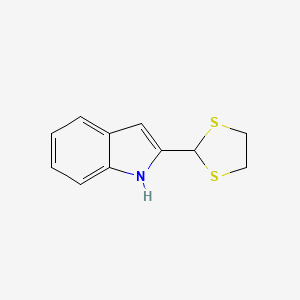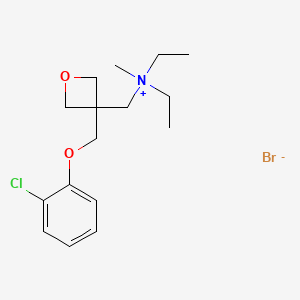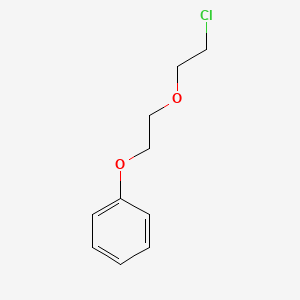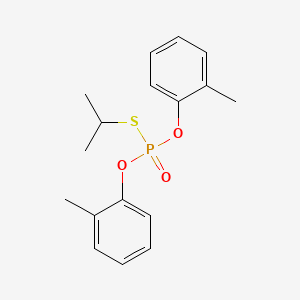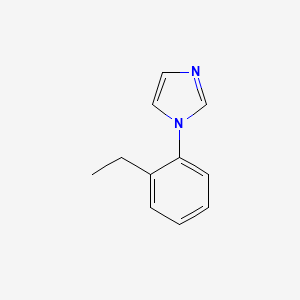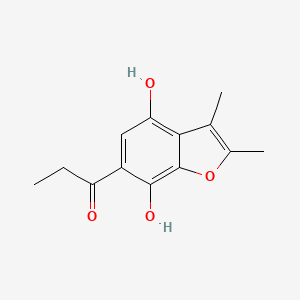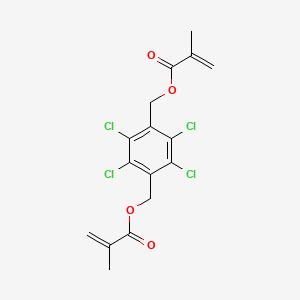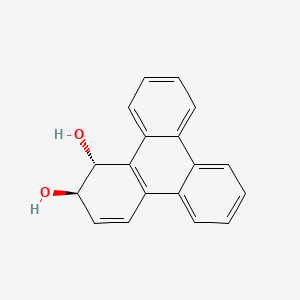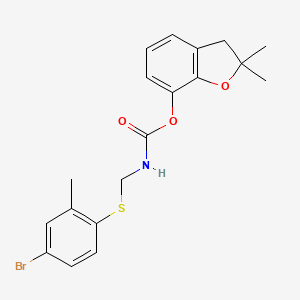![molecular formula C13H16O5S B13750504 2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate CAS No. 117036-93-8](/img/structure/B13750504.png)
2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate is an organic compound with a complex structure that includes a benzenesulfonyl group, a prop-2-en-1-yl group, and an ethyl carbonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate typically involves the reaction of benzenesulfonyl chloride with an appropriate allylic alcohol under basic conditions to form the benzenesulfonylmethyl intermediate. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler hydrocarbons.
Substitution: The allylic position is reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce hydrocarbons with the removal of the sulfonyl group .
Aplicaciones Científicas De Investigación
2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonyl groups.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in medicinal chemistry for drug development .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-[(phenylsulfonyl)methyl]acrylate: Similar structure but with an acrylate group instead of a carbonate.
Benzenesulfonylmethyl derivatives: Various derivatives with different functional groups attached to the benzenesulfonylmethyl moiety.
Uniqueness
2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate is unique due to the combination of the benzenesulfonyl group with an allylic carbonate.
Propiedades
Número CAS |
117036-93-8 |
|---|---|
Fórmula molecular |
C13H16O5S |
Peso molecular |
284.33 g/mol |
Nombre IUPAC |
2-(benzenesulfonylmethyl)prop-2-enyl ethyl carbonate |
InChI |
InChI=1S/C13H16O5S/c1-3-17-13(14)18-9-11(2)10-19(15,16)12-7-5-4-6-8-12/h4-8H,2-3,9-10H2,1H3 |
Clave InChI |
PBCNRAXRWSXTOT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OCC(=C)CS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


